molecular formula C5H7N3O B2851591 2-(1H-imidazol-5-yl)acetamide CAS No. 135200-62-3

2-(1H-imidazol-5-yl)acetamide

Cat. No.: B2851591
CAS No.: 135200-62-3
M. Wt: 125.131
InChI Key: BRTQKGICBJYPER-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)acetamide is a heterocyclic organic compound that features an imidazole ring fused with an acetamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-imidazol-5-yl)acetamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-imidazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(1H-imidazol-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 1H-Imidazole-4-acetamide
  • 1H-Imidazole-2-acetamide
  • 1H-Imidazole-5-carboxamide

Comparison: 2-(1H-imidazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTQKGICBJYPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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